Tricyclo(4.1.1.07,8)oct-3-ene
CAS No.: 102575-25-7
Cat. No.: VC18847379
Molecular Formula: C8H10
Molecular Weight: 106.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102575-25-7 |
---|---|
Molecular Formula | C8H10 |
Molecular Weight | 106.16 g/mol |
IUPAC Name | tricyclo[5.1.0.02,8]oct-4-ene |
Standard InChI | InChI=1S/C8H10/c1-2-4-6-7-5(3-1)8(6)7/h1-2,5-8H,3-4H2 |
Standard InChI Key | YVOQUDKKWLTNAV-UHFFFAOYSA-N |
Canonical SMILES | C1C=CCC2C3C1C23 |
Introduction
Structural Characteristics and Nomenclature
Molecular Geometry and Bridged Systems
Tricyclo(4.1.1.0⁷,⁸)oct-3-ene belongs to the class of polycyclic hydrocarbons with three fused rings. The IUPAC name, tricyclo[5.1.0.0²,⁸]oct-4-ene, reflects its bicyclo[4.1.1] backbone with an additional bridge between carbons 7 and 8 . The SMILES notation (C1C=CCC2C3C1C23) highlights the double bond at position 3 and the bridged carbons forming a strained tricyclic system .
The 3D structure reveals significant angular strain due to the fused rings, which influences its thermodynamic stability and reactivity. The bridgehead carbons (positions 2, 7, and 8) adopt non-planar geometries, contributing to the compound’s rigidity .
Spectroscopic and Computational Data
Computational models predict a planar double bond with bond lengths of approximately 1.34 Å, consistent with typical sp² hybridization . The bridgehead C–C bonds measure 1.54 Å, indicating single-bond character. Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogous tricyclic compounds suggest characteristic absorptions for strained alkenes (1650–1680 cm⁻¹) and bridgehead protons (δ 2.5–3.5 ppm in ¹H NMR) .
Synthesis and Reactivity
Reactivity Profile
The strained double bond in tricyclo(4.1.1.0⁷,⁸)oct-3-ene predisposes it to electrophilic additions. Computational studies predict exothermic reactions with halogens (e.g., Br₂, ΔH = −120 kJ/mol) and hydrogen (ΔH = −90 kJ/mol under catalytic conditions) . Ring-opening reactions with oxidizing agents (e.g., KMnO₄) may yield dicarboxylic acids, though experimental validation is needed .
Physicochemical Properties
Thermodynamic Parameters
Joback’s group contribution method estimates key thermodynamic properties :
Property | Value | Unit | Method |
---|---|---|---|
Enthalpy of Formation (ΔfH°) | 53.55 | kJ/mol | Joback |
Boiling Point (Tb) | 392.88 | K | Joback |
Heat of Vaporization (ΔvapH°) | 32.95 | kJ/mol | Joback |
Heat Capacity (Cp, gas) | 174.43–254.40 | J/mol·K | Joback |
The compound’s low boiling point and moderate heat of vaporization suggest volatility, while its heat capacity range reflects energy absorption across temperatures .
Phase Behavior and Transport Properties
Viscosity calculations predict Newtonian behavior, with η decreasing from 0.0007604 Pa·s at 233.78 K to 0.0001254 Pa·s at 392.88 K . The critical temperature (Tc = 596.21 K) and pressure (Pc = 3819.82 kPa) indicate stability under standard conditions .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Bridged bicyclic compounds often serve as precursors in drug synthesis. While direct evidence is lacking, the compound’s strained alkene could facilitate ring-opening reactions to generate bioactive motifs .
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